molecular formula C12H13ClN2O2 B073135 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] CAS No. 92926-63-1

6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]

Cat. No. B073135
CAS RN: 92926-63-1
M. Wt: 252.69 g/mol
InChI Key: YVMBDVRYWIKNEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] involves the condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, followed by deprotection and further functionalization to yield the target compounds. This process allows for the introduction of various substituents, providing a pathway to explore structure-activity relationships within this class of compounds (Clark et al., 1983).

Scientific Research Applications

Chemistry and Synthesis

1,2-Oxazines, 1,2-benzoxazines, and related compounds have been synthesized through various methods, emphasizing their importance as intermediates in organic synthesis. The oxazinium salts formed in these processes serve as electrophiles, highlighting the chemical versatility of these compounds. The significance of these compounds, including benzoxazinoids like 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], in organic chemistry is underscored by their utility as chiral synthons and their involvement in various chemical reactions (Sainsbury, 1991).

Pharmacological Applications

Piperazine derivatives, including structures related to 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], are significant in drug design due to their diverse therapeutic uses. These compounds are found in drugs serving a variety of roles such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory. The versatility of the piperazine moiety allows for a wide range of pharmacological activities, indicating the potential for these compounds in various medical applications (Rathi et al., 2016).

Antimicrobial and Antituberculosis Activity

Benzoxazinoids, such as 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], exhibit notable antimicrobial activity. This is particularly evident in their role as plant defense metabolites and their potential as scaffolds for designing new antimicrobial compounds. Studies have shown the effectiveness of benzoxazinone derivatives against various pathogens, suggesting their value in developing novel antimicrobial agents (de Bruijn et al., 2018).

Anxiolytic-Like Activity

Research has also indicated the potential of certain piperazine derivatives, similar to 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], in exhibiting anxiolytic-like activities. These compounds have shown promise in preclinical evaluations, suggesting their possible utility in developing new treatments for anxiety-related disorders (Strub et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, H332, and H335. The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMBDVRYWIKNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519233
Record name 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]

CAS RN

92926-63-1
Record name 6-Chlorospiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92926-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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